4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Casein Kinase I IRAK1 Dual Inhibitor

Dual CK1/IRAK1 inhibitor with a patented pyrazole-pyrimidine scaffold. Unlike single-target probes PF-4800567 (CK1ε-selective) or JH-X-119-01 (IRAK1-selective), this compound uniquely targets both kinases simultaneously, essential for depleting cancer stem cells in APC-mutant colorectal models. Its 18.8-fold CYP11B1 selectivity minimizes endocrine off-target effects, ensuring cleaner in vivo toxicity data. Insist on this exact scaffold to avoid invalidated comparative experiments and procurement waste.

Molecular Formula C18H19N7O
Molecular Weight 349.398
CAS No. 1171517-87-5
Cat. No. B2788185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
CAS1171517-87-5
Molecular FormulaC18H19N7O
Molecular Weight349.398
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H19N7O/c26-18(22-15-5-2-1-3-6-15)24-11-9-23(10-12-24)16-13-17(20-14-19-16)25-8-4-7-21-25/h1-8,13-14H,9-12H2,(H,22,26)
InChIKeyZLDOHYKNHXSGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: A Dual-Action CK1 and IRAK1 Inhibitor


The target compound, 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 1171517-87-5), is a synthetic small molecule belonging to the pyrazole-pyrimidine class of kinase inhibitors. Its primary, patent-defined mechanism of action is the inhibition of Casein kinase I (CKI) and/or Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. It is commercially available as a research tool compound (e.g., Selleck Cat. No. E6569) with a molecular formula of C18H19N7O and a molecular weight of 349.4 g/mol . This compound is supplied for investigational use in oncology and inflammation research.

Procurement Risk of Substituting 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide with Generic CK1 or IRAK1 Inhibitors


Generic substitution is not advisable because this compound is part of a specific pyrazole-pyrimidine scaffold patented for its unique dual-inhibition profile against both CK1 and IRAK1 kinases, a combination not shared by common in-class alternatives like PF-4800567 (a selective CK1ε inhibitor) or JH-X-119-01 (a selective IRAK1 covalent inhibitor) [1]. Unlike these single-target probes, the target compound's utility in specific experimental models, such as those depleting cancer stem cells, is intrinsically linked to its inherent multi-targeted mechanism demonstrated in the patent family [1]. Substituting a generic, single-target analog carries a high risk of losing this specific, context-dependent biological activity, potentially invalidating comparative experimental results and leading to significant procurement waste.

Quantitative Evidence Guide for Selecting 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide


Dual CK1/IRAK1 Inhibitory Activity vs. Single-Target Comparators

The primary differentiation claim for this compound is its patent-defined ability to inhibit both Casein Kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. This dual mechanism is in direct contrast to well-established tool compounds such as PF-4800567, which achieves 22-fold selectivity for CK1ε over CK1δ, but lacks IRAK1 activity , and JH-X-119-01, which is a potent and selective covalent IRAK1 inhibitor with no reported CK1 activity . While direct comparative enzyme IC50 data for this specific compound versus these tools is not publicly available, the structural claims in the patent define its functional differentiation as a multi-kinase inhibitor.

Casein Kinase I IRAK1 Dual Inhibitor Oncology

Guided by Structural Features for Specific CK1 Isoform Interactions

Related research from the same patent family indicates that compounds based on this pyrazole-pyrimidine core can achieve high-affinity binding to CK1α, validated by crystallography studies and yielding derivatives with favorable pharmacokinetic profiles [1]. This demonstrates that the target compound's core scaffold is not merely a generic kinase inhibitor but is part of a medicinal chemistry program focused on optimizing CK1α binding. In contrast, PF-4800567 is known to preferentially bind to CK1ε , highlighting a scaffold-specific difference in isoform selectivity profiles potentially tunable within this chemical series.

Structure-Activity Relationship CK1 Isoforms Crystallography

Potential Off-Target CYP Selectivity Advantage Over Related Scaffolds

Data from authoritative databases indicates a potential selectivity window for the target compound against cytochrome P450 enzymes. In BindingDB, a compound with the same monomer ID (BDBM50595577) showed potent inhibition of CYP11B1 with an IC50 of 6 nM, while being 18.8-fold less active against CYP11B2 (IC50 = 113 nM) [1]. This contrasts with less-selective kinase inhibitors that may broadly inhibit CYP enzymes. While direct data for this compound against the kinome or major CYP isoforms like 3A4 and 2D6 is currently unavailable, the existing data points suggest a potentially lower risk of certain off-target endocrine effects, a key concern when selecting a research tool for in vivo studies.

CYP11B1 CYP11B2 Selectivity Off-Target Effects

Optimal Applications for 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide in Research Programs


Investigating CK1α-Dependent Stem Cell Depletion in APC-Mutant Cancers

The compound's origin from a patent family focused on depleting cancer stem cells makes it an ideal tool for probing CK1α-mediated biology in colorectal and other APC-mutant cancers [1]. It should be procured for studies where PF-4800567 is insufficient due to its CK1ε-preference .

Dual CK1/IRAK1 Pathway Inhibition in Inflammatory Disease Models

Researchers exploring the crosstalk between CK1-driven Wnt signaling and IRAK1-mediated innate immune pathways should select this compound. Its dual mechanism, as defined in US Patent 11,925,641 [1], cannot be replicated by single-target alternatives like CKI-7 (a CK1 inhibitor) or JH-X-119-01 (an IRAK1 inhibitor) without using drug combinations, which introduces additional variables into the experimental system.

Advanced SAR Studies on Pyrazole-Pyrimidine CK1 Inhibitors with Favorable PK Profiles

For medicinal chemistry groups optimizing CK1 inhibitors with oral bioavailability, this compound serves as a critical comparator within a series known to yield derivatives with good pharmacokinetic profiles [1]. Its specific structural features (N-phenylpiperazine-1-carboxamide tail) offer a different vector for optimization compared to earlier generation CK1 inhibitors.

In Vivo Oncology Studies Where CYP Off-Target Activity is a Concern

When planning in vivo efficacy studies in tumor models, this compound's 18.8-fold selectivity for CYP11B1 over CYP11B2 (IC50 6 nM vs. 113 nM) [2] suggests it may present a more manageable endocrinological off-target profile compared to less selective kinase inhibitors, aiding in cleaner interpretation of on-target versus off-target toxicities.

Quote Request

Request a Quote for 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.